A Technical Guide to Fmoc-D-Tyr(3-I)-OH for Researchers and Drug Development Professionals
A Technical Guide to Fmoc-D-Tyr(3-I)-OH for Researchers and Drug Development Professionals
Introduction:
N-α-Fmoc-3-iodo-D-tyrosine (Fmoc-D-Tyr(3-I)-OH) is a modified amino acid derivative crucial for the advancement of peptide-based therapeutics and research. The incorporation of an iodine atom onto the D-tyrosine side chain offers unique properties for synthesizing peptides with enhanced biological activity and for use as molecular probes. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it an ideal building block for Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. This guide provides an in-depth overview of the physicochemical properties, experimental protocols for its use, and a visual representation of its application in SPPS.
Physicochemical Properties of Fmoc-D-Tyr(3-I)-OH
A comprehensive summary of the key quantitative data for Fmoc-D-Tyr(3-I)-OH is presented in the table below. These parameters are essential for experimental design, including reaction stoichiometry and purification protocols.
| Property | Value | References |
| Molecular Weight | 529.3 g/mol | [1] |
| Molecular Formula | C₂₄H₂₀INO₅ | [1][2][3][4] |
| CAS Number | 244028-70-4 | [1][4][5] |
| Appearance | White to off-white powder | [4][5] |
| Melting Point | 134 - 157 °C | [4][5] |
| Purity (by HPLC) | ≥ 98% | [5] |
| Storage Temperature | 2 - 8 °C | [3][4][5] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Tyr(3-I)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS).[6] SPPS allows for the efficient and controlled assembly of peptide chains on a solid support. The Fmoc protecting group is stable to the acidic conditions used for side-chain deprotection but can be readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.[7]
Experimental Protocol: Coupling of Fmoc-D-Tyr(3-I)-OH in SPPS
The following is a generalized protocol for the incorporation of Fmoc-D-Tyr(3-I)-OH into a peptide sequence using manual or automated SPPS.
1. Resin Preparation:
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Start with a suitable resin (e.g., Wang resin, Rink amide resin) that has the first amino acid attached and the N-terminal Fmoc group removed.
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Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes before the first coupling step.
2. Fmoc Deprotection:
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Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the peptide-resin.
-
Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove residual piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.
3. Amino Acid Activation and Coupling:
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In a separate vessel, dissolve Fmoc-D-Tyr(3-I)-OH (typically 3-5 equivalents relative to the resin loading capacity) and a coupling reagent in DMF. Common coupling reagents include:
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.
-
Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are highly efficient and rapid coupling reagents.[8]
-
-
Add an organic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, to the activation mixture.
-
Add the activated Fmoc-D-Tyr(3-I)-OH solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction progress can be monitored using a colorimetric test (e.g., negative Kaiser test) to confirm the absence of free primary amines.
4. Washing:
-
After the coupling is complete, drain the reaction mixture and thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.
5. Chain Elongation:
-
Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.
6. Cleavage and Final Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water, 1,2-ethanedithiol) to prevent side reactions.
-
The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.
7. Purification and Analysis:
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The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
Workflow of Fmoc-D-Tyr(3-I)-OH Incorporation in SPPS
The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle for the incorporation of Fmoc-D-Tyr(3-I)-OH.
Caption: Solid-Phase Peptide Synthesis Cycle.
Conclusion
Fmoc-D-Tyr(3-I)-OH is a valuable reagent for the synthesis of complex and modified peptides. Its unique structure allows for the introduction of an iodine atom, which can serve as a handle for further chemical modifications or as a heavy atom for structural studies. The well-established Fmoc-SPPS chemistry provides a robust and efficient method for its incorporation into peptide sequences, enabling the development of novel peptide-based drugs and research tools. A thorough understanding of its properties and the associated experimental protocols is essential for its successful application in the laboratory.
References
- 1. Fmoc-3-iodo-D-Tyr-OH | C24H20INO5 | CID 56777108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Bot Detection [iris-biotech.de]
- 4. FMOC-3-IODO-D-TYR-OH Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
